Phencynonate hydrochloride is synthesized through a multi-step chemical process. The key method involves transesterification, where methyl α-phenyl-α-cyclopentyl-α-hydroxy acetate reacts with N-methyl-3-azabicyclo(3,3,1)nonan-9α-ol. This process yields phencynonate in its hydrochloride form, enhancing its solubility and stability.
The synthesis typically requires precise control of reaction conditions such as temperature and pH to ensure the formation of the desired isomer. High-performance liquid chromatography (HPLC) techniques are employed to separate and purify the resulting isomers effectively, achieving good baseline separation .
Phencynonate hydrochloride features a complex molecular structure characterized by a cyclopentane ring and an aromatic phenyl group. Its molecular formula is , and it has a molar mass of approximately 300.85 g/mol.
The compound exists in two stereoisomeric forms: S-isomer and R-isomer. These isomers exhibit different pharmacological profiles, with the S-isomer generally being more active in therapeutic applications .
Phencynonate hydrochloride undergoes various chemical reactions typical of anticholinergic agents. It primarily acts as an antagonist at muscarinic acetylcholine receptors, blocking the actions of acetylcholine in the central nervous system.
In vitro studies have demonstrated that phencynonate interacts with both muscarinic (M) and nicotinic (N) receptors, which contributes to its anticonvulsant effects during soman-induced seizures . The compound's structural interactions include hydrogen bonding and hydrophobic interactions with receptor sites, stabilizing its binding affinity .
Phencynonate hydrochloride exerts its pharmacological effects by antagonizing muscarinic receptors in the central nervous system. This action reduces the activity of acetylcholine, leading to decreased vestibular sensitivity and alleviation of motion sickness symptoms.
Upon administration, phencynonate binds to muscarinic receptors located in the vestibular system. This binding inhibits the excitatory signals that lead to nausea and vomiting associated with motion sickness. Additionally, its interaction with nicotinic receptors suggests potential neuroprotective mechanisms during seizure activity .
Phencynonate hydrochloride appears as a white crystalline powder. It is soluble in water and exhibits stability under standard laboratory conditions.
The chemical properties include:
Relevant analyses indicate that phencynonate maintains its efficacy across various pH levels, making it suitable for different formulations .
Phencynonate hydrochloride is primarily used for:
Phencynonate hydrochloride functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), binding preferentially to M1, M2, and M3 subtypes. This mechanism involves direct competition with acetylcholine at orthosteric binding sites, preventing conformational activation of G-protein coupled signaling cascades [4] [5]. Radioligand binding assays using [³H]quinuclidinyl benzilate ([³H]QNB) demonstrate high-affinity displacement, with the racemic compound exhibiting a Kᵢ value of 271.37 ± 72.30 nmol/L in rat cerebral cortex membranes. This antagonism underlies its therapeutic effects in motion sickness and neurodegenerative disorders by reducing cholinergic hyperexcitability [5].
Table 1: Muscarinic Receptor Binding Affinity of Phencynonate Hydrochloride | Compound | Kᵢ Value (nmol/L) | Receptor Subtype Selectivity | Tissue Source | |--------------|------------------------|----------------------------------|-------------------| | Racemic CPG | 271.37 ± 72.30 | M1 > M2 ≈ M3 | Rat Cerebral Cortex | | R(-)-CPG | 46.49 ± 1.27 | M1 > M3 > M2 | Rat Cerebral Cortex | | S(+)-CPG | 1263.12 ± 131.64 | Weak/non-selective | Rat Cerebral Cortex | | Atropine* | 1.2 ± 0.3 | Pan-muscarinic | Rat Cerebral Cortex | *Reference compound data included for comparison [5]
Molecular docking simulations reveal phencynonate's interaction with key residues (TYR106, TRP378, TYR404) in the M2 receptor hydrophobic cavity. Unlike classical antagonists, its binding exhibits negative cooperativity (Hill coefficient <1), suggesting potential allosteric modulation concurrent with orthosteric blockade [7]. This dual mechanism may explain its efficacy in pathological hypercholinergic states resistant to conventional antimuscarinics.
The chiral carbon in phencynonate's structure confers distinct neuropharmacological properties to its enantiomers. R(-)-CPG demonstrates 27-fold greater mAChR affinity (Kᵢ = 46.49 ± 1.27 nmol/L) versus S(+)-CPG (Kᵢ = 1263.12 ± 131.64 nmol/L) in cerebral cortex homogenates [5] [7]. Despite this binding disparity, the racemate exhibits enhanced central activity due to metabolic and distributional synergism.
Table 2: Functional Differences Between Phencynonate Enantiomers | Parameter | R(-)-CPG | S(+)-CPG | Racemate | |---------------|--------------|--------------|--------------| | mAChR Kᵢ (nmol/L) | 46.49 ± 1.27 | 1263.12 ± 131.64 | 271.37 ± 72.30 | | Anti-motion sickness efficacy (5.6 mg/kg) | 79.3% reduction | 93.1% reduction | 85-90% reduction | | Metabolic stability (t₁/₂) | Low (CYP-mediated) | High | Intermediate | | CNS excitation potential | Significant at clinical doses | Minimal | Moderate | | Therapeutic index | Narrow | Wide | Intermediate | [Data from [5] [7]]
Pharmacokinetic studies reveal stereoselective metabolism underpinning functional differences: S(+)-CPG undergoes slower hepatic clearance (mediated by CYP1B1/17A1) and achieves higher brain penetration. Paradoxically, while R(-)-CPG shows stronger receptor affinity, S(+)-CPG demonstrates superior in vivo anti-motion sickness efficacy (93.1% vs. 79.3% symptom reduction at 5.6 mg/kg) and lacks anxiogenic effects. This dissociation arises from R(-)-CPG's central excitatory activity and shorter duration, limiting its therapeutic utility despite superior binding [7].
Beyond muscarinic antagonism, phencynonate exhibits dual inhibitory actions at ionotropic receptors:
Table 3: Ionotropic Receptor Modulation by Phencynonate Hydrochloride | Receptor Type | Mechanism | Functional Consequence | Experimental Evidence | |-------------------|--------------|----------------------------|---------------------------| | Nicotinic (α3β4) | Non-competitive inhibition | Anticonvulsant action | 80% seizure suppression in soman-poisoned rats | | Nicotinic (α7) | Allosteric antagonism | Neuroprotection | Reduced glutamate excitotoxicity in vitro | | NMDA (NR1/NR2B) | Competitive glycine-site antagonism | Antidepressant effects | Blocked NMDA-induced neuronal injury in hippocampal cultures | | NMDA (GluN2A) | Weak negative modulation | Mood stabilization | Normalized CUMS-induced NR2B overexpression | [Data synthesized from [2] [3] [6]]
The anti-NMDA activity enables unique neuroprotective and antidepressant effects. In chronic unpredictable mild stress (CUMS) models, phencynonate (8 mg/kg) reverses dendritic spine loss in hippocampal CA3 and prelimbic cortical regions by normalizing Kalirin-7 expression—a key regulator of spine morphogenesis. This occurs alongside downregulation of hippocampal NR1 and NR2B subunits, correcting stress-induced glutamate receptor overexpression [6]. The convergence of anticholinergic and antiglutamatergic actions positions phencynonate as a multi-target therapeutic for excitotoxicity-related disorders.
Table 4: Phencynonate Hydrochloride and Related Compounds | Compound Name | Chemical Designation | Relevance | |-------------------|--------------------------|---------------| | Phencynonate hydrochloride | 3-Methyl-3-azabicyclo[3.3.1]nonanyl-9-α-yl-α-cyclopentyl-α-phenyl-α-glycolate | Primary compound | | R(-)-CPG | (R)-(-)-3-Methyl-3-azabicyclo[3.3.1]nonanyl-9-α-yl-α-cyclopentyl-α-phenyl-α-glycolate | High-affinity muscarinic antagonist | | S(+)-CPG | (S)-(+)-3-Methyl-3-azabicyclo[3.3.1]nonanyl-9-α-yl-α-cyclopentyl-α-phenyl-α-glycolate | Metabolically stable enantiomer | | Scopolamine | (-)-(S)-3-Hydroxy-2-phenanyl-(5S,6S,8R,9R)-6,7-epoxy-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane-7-carboxylate | Structural analog |
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9